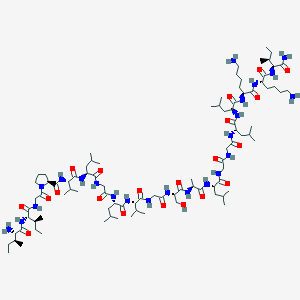
Bombinin H2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bombinin H2 is a mildly cationic antimicrobial peptide isolated from the skin of the fire-bellied toad, Bombina. It belongs to the bombinin family of peptides, which are known for their potent antimicrobial properties. This compound is particularly interesting due to its ability to interact with and disrupt microbial cell membranes, making it a promising candidate for the development of new antimicrobial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bombinin H2 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions, and these protecting groups are removed at appropriate stages during the synthesis. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, which is optimized for higher yields and purity. The process is automated and uses advanced purification techniques to ensure the consistency and quality of the final product. The scalability of SPPS makes it suitable for the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions: Bombinin H2 primarily undergoes interactions with microbial cell membranes rather than traditional chemical reactions like oxidation, reduction, or substitution. Its activity is based on its ability to permeate and disrupt the integrity of microbial membranes .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). The conditions for SPPS include controlled temperature and pH to ensure the correct folding and assembly of the peptide chain .
Major Products Formed: The major product formed from the synthesis of this compound is the peptide itself, which is then purified to remove any side products or impurities. The final product is a highly pure peptide ready for biological testing and applications .
Scientific Research Applications
Bombinin H2 has a wide range of scientific research applications due to its antimicrobial properties. It has been studied for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains. In addition to its antibacterial activity, this compound has shown promise in antiviral and antifungal applications .
In the field of biology, this compound is used to study membrane interactions and the mechanisms of antimicrobial peptides. Its ability to disrupt microbial membranes makes it a valuable tool for understanding the structure and function of cell membranes .
In medicine, this compound is being explored as a potential therapeutic agent for infections and diseases caused by pathogens. Its unique mechanism of action, which involves membrane disruption, makes it less likely to induce resistance compared to traditional antibiotics .
Mechanism of Action
Bombinin H2 exerts its antimicrobial effects by interacting with and disrupting microbial cell membranes. The peptide adopts a helix-loop-helix conformation in solution, which allows it to insert into the lipid bilayer of the membrane. This interaction causes membrane permeabilization, leading to cell lysis and death .
The molecular targets of this compound are the lipid components of microbial membranes. The peptide’s amphipathic nature allows it to interact with both the hydrophobic and hydrophilic regions of the membrane, causing structural disruptions that are lethal to the cell .
Comparison with Similar Compounds
Bombinin H2 is part of a family of antimicrobial peptides that includes Bombinin H4 and the maximin peptides. Bombinin H4 differs from this compound by the presence of a d-alloisoleucine at the second N-terminal position, which enhances its membrane-disrupting activity .
Maximin peptides, also isolated from the skin of Bombina species, share structural similarities with this compound but have distinct sequence variations that affect their antimicrobial properties. For example, Maximin 3 has shown significant anti-HIV activity in addition to its antimicrobial effects .
The uniqueness of this compound lies in its specific amino acid sequence and its ability to adopt a helix-loop-helix conformation, which is crucial for its interaction with microbial membranes .
Properties
Molecular Formula |
C91H165N23O21 |
|---|---|
Molecular Weight |
1917.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-1-[2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C91H165N23O21/c1-22-54(18)72(94)88(132)113-76(56(20)24-3)90(134)100-45-71(120)114-35-29-32-66(114)87(131)111-74(53(16)17)91(135)109-61(37-48(6)7)80(124)98-43-69(118)103-63(39-50(10)11)85(129)110-73(52(14)15)89(133)99-44-70(119)104-65(46-115)86(130)101-57(21)78(122)107-60(36-47(4)5)79(123)97-41-67(116)96-42-68(117)102-62(38-49(8)9)83(127)108-64(40-51(12)13)84(128)106-58(30-25-27-33-92)81(125)105-59(31-26-28-34-93)82(126)112-75(77(95)121)55(19)23-2/h47-66,72-76,115H,22-46,92-94H2,1-21H3,(H2,95,121)(H,96,116)(H,97,123)(H,98,124)(H,99,133)(H,100,134)(H,101,130)(H,102,117)(H,103,118)(H,104,119)(H,105,125)(H,106,128)(H,107,122)(H,108,127)(H,109,135)(H,110,129)(H,111,131)(H,112,126)(H,113,132)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-,74-,75-,76-/m0/s1 |
InChI Key |
SQFPIKBKAMXQLN-LTZQJBPESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















